N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]-4-phenoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-26-23(27)15-14-22(24-26)17-6-5-7-18(16-17)25-31(28,29)21-12-10-20(11-13-21)30-19-8-3-2-4-9-19/h2-16,25H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJFNMMIFSSYDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide typically involves multiple steps. One common approach starts with the preparation of the pyridazinone core, followed by the introduction of the phenyl and sulfonamide groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methodological Considerations
- Structural Determination : Tools like SHELXL and SHELXT are critical for resolving crystal structures of such complex molecules, enabling precise analysis of bond lengths and angles .
- Software : The WinGX suite and ORTEP facilitate molecular visualization and geometry optimization, essential for comparing steric and electronic features across analogues .
Biological Activity
N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-4-phenoxybenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological contexts, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 350.41 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly nuclear receptors involved in inflammatory pathways. It has been shown to act as an inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma (RORγ), which plays a crucial role in the regulation of interleukin-17 (IL-17) production .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies demonstrated that it effectively inhibits IL-17 production in T-helper cells, which is pivotal in the pathogenesis of autoimmune diseases such as psoriasis and rheumatoid arthritis .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial properties against various pathogens. The compound has shown activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum efficacy that warrants further investigation .
Case Studies
- Psoriasis Model : In a murine model of psoriasis, administration of the compound resulted in a marked reduction in skin lesions and inflammatory markers associated with IL-17 signaling. This supports its potential as a therapeutic agent for inflammatory skin conditions.
- Rheumatoid Arthritis : In another study involving collagen-induced arthritis in rats, treatment with the compound led to reduced joint swelling and histological improvements in synovial tissue, correlating with decreased levels of pro-inflammatory cytokines .
Efficacy Data
A summary of key findings from various studies is presented below:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
